2-氟-6-碘苄溴

描述

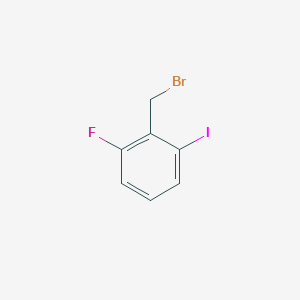

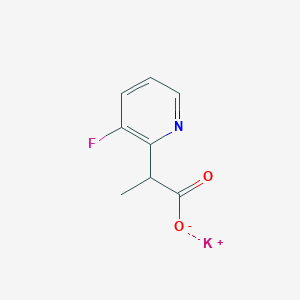

2-Fluoro-6-iodobenzyl bromide, also known as 2-(bromomethyl)-1-fluoro-3-iodobenzene or alpha-Bromo-2-fluoro-6-iodotoluene, is a chemical compound that is widely used in scientific research and industry. It has a CAS Number of 1231747-49-1 and a molecular weight of 314.92 g/mol .

Molecular Structure Analysis

The InChI code for 2-Fluoro-6-iodobenzyl bromide is 1S/C7H5BrFI/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 . This indicates the presence of 7 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 fluorine atom, and 1 iodine atom in the molecule.Physical and Chemical Properties Analysis

2-Fluoro-6-iodobenzyl bromide is a solid at room temperature . It should be stored at ambient temperature and shipped at the same .科学研究应用

合成和化学性质

2-氟-6-碘苄溴是有机化合物合成中的重要中间体。该化合物的实际应用之一是在氟比洛芬(一种非甾体抗炎镇痛物质)的制造中合成 2-氟-4-溴联苯,这是制造氟比洛芬的关键中间体。尽管这种合成具有高产率和实用性,但由于成本和安全问题,使用钯和有毒苯硼酸限制了其在大规模生产中的广泛应用。因此,已经开发出包括重氮化工艺在内的替代方法来克服这些挑战,突出了该化合物在促进有机化学中更高效、更安全的合成路线中的作用 (Qiu, Gu, Zhang, & Xu, 2009)。

液晶和材料科学

该化合物的氟含量与对氟化液晶的研究有关,氟化液晶对商业应用至关重要,尤其是在显示器中。氟原子的独特特性,例如它们的尺寸小和极性高,允许开发熔点、中间相形态和转变温度发生显着变化的材料。这些特性对于根据特定应用定制材料至关重要,展示了在材料科学中使用氟化化合物(如 2-氟-6-碘苄溴)的更广泛意义 (Hird, 2007)。

环境和健康安全

研究的另一个方面涉及研究溴化阻燃剂(BFR)的环境和健康安全性,包括与 2-氟-6-碘苄溴衍生物相关的阻燃剂。新型溴化阻燃剂在室内空气、灰尘、消费品和食品中出现的现象引发了对其潜在风险的担忧。这项研究强调了监测和了解这些化合物的环境归宿和毒理学的重要性,以确保公众健康和安全 (Zuiderveen, Slootweg, & de Boer, 2020)。

安全和危害

2-Fluoro-6-iodobenzyl bromide is classified as a dangerous substance. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include not breathing dust, mist, or spray; washing skin thoroughly after handling; using only outdoors or in a well-ventilated area; wearing protective gloves, clothing, and eye/face protection; and storing in a well-ventilated place with the container kept tightly closed .

作用机制

Halogenated aromatic compounds are often used in organic synthesis because the halogen atoms can be replaced by other groups in reactions, allowing for the creation of a wide variety of different compounds . For example, the bromine atom in 2-Fluoro-6-iodobenzyl bromide could be replaced by a nucleophile in a nucleophilic substitution reaction .

生化分析

Biochemical Properties

2-Fluoro-6-iodobenzyl bromide plays a significant role in various biochemical reactions, particularly in the field of organic synthesis. This compound is known to interact with several enzymes and proteins, facilitating nucleophilic substitution reactions. The presence of bromine, fluorine, and iodine atoms in its structure makes it a versatile reagent for introducing these halogens into organic molecules. In biochemical reactions, 2-Fluoro-6-iodobenzyl bromide can act as an electrophile, reacting with nucleophiles such as amines, thiols, and alcohols. These interactions often result in the formation of carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively .

Cellular Effects

The effects of 2-Fluoro-6-iodobenzyl bromide on various types of cells and cellular processes are of great interest in biochemical research. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Fluoro-6-iodobenzyl bromide can inhibit certain enzymes involved in cell signaling, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .

Molecular Mechanism

The molecular mechanism of action of 2-Fluoro-6-iodobenzyl bromide involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes and proteins through nucleophilic substitution reactions, leading to enzyme inhibition or activation. For example, 2-Fluoro-6-iodobenzyl bromide can inhibit enzymes by forming a covalent bond with the active site, preventing substrate binding and subsequent catalysis. Additionally, it can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can also result in changes in gene expression, as the compound can bind to transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-6-iodobenzyl bromide can change over time due to its stability and degradation. This compound is generally stable under ambient conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that 2-Fluoro-6-iodobenzyl bromide can have lasting effects on cellular function, particularly in in vitro and in vivo studies. For instance, prolonged exposure to this compound can lead to sustained enzyme inhibition or activation, resulting in long-term changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 2-Fluoro-6-iodobenzyl bromide vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, 2-Fluoro-6-iodobenzyl bromide can exhibit toxic or adverse effects, such as cellular damage or apoptosis. Threshold effects have been observed in studies, where a certain dosage level is required to elicit a measurable biological response. It is important to carefully control the dosage of 2-Fluoro-6-iodobenzyl bromide in animal studies to avoid potential toxicity and ensure accurate results .

Metabolic Pathways

2-Fluoro-6-iodobenzyl bromide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can undergo metabolic transformations, such as oxidation, reduction, and conjugation, leading to the formation of metabolites. These metabolic pathways can affect the compound’s activity and toxicity, as well as its overall impact on cellular function. For example, the oxidation of 2-Fluoro-6-iodobenzyl bromide can result in the formation of reactive intermediates that can interact with cellular macromolecules, leading to potential cytotoxicity .

Transport and Distribution

The transport and distribution of 2-Fluoro-6-iodobenzyl bromide within cells and tissues are crucial for understanding its biological effects. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, 2-Fluoro-6-iodobenzyl bromide can interact with various transporters and binding proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also influence its biological activity, as different tissues may have varying levels of transporters and binding proteins .

Subcellular Localization

The subcellular localization of 2-Fluoro-6-iodobenzyl bromide is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2-Fluoro-6-iodobenzyl bromide can be localized to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific enzymes and proteins. The subcellular localization of this compound can also affect its ability to modulate cellular processes, such as gene expression and metabolism .

属性

IUPAC Name |

2-(bromomethyl)-1-fluoro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFI/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRFLWHSLPODFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one](/img/structure/B1445910.png)

![4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1445924.png)

![2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1445929.png)

![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine hydrochloride](/img/structure/B1445933.png)